(4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione
Description
(4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione is a thioketone derivative featuring a 4-methoxyphenyl group attached to a methanethione scaffold, which is further linked to a piperazine ring sulfonylated at the 4-position with a phenyl group.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-23-16-9-7-15(8-10-16)18(24)19-11-13-20(14-12-19)25(21,22)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXXLWMHRPNGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione typically involves multiple steps. One common method includes the Hinsberg reaction, where sulfonyl chlorides react with piperazine derivatives . The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione can be achieved through several methods, including:
- Condensation Reactions : Utilizing piperazine derivatives with appropriate sulfonyl chlorides.
- Thioester Formation : Reaction of piperazine with thioacetic acid derivatives followed by sulfonation.
These synthetic routes require careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity.
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives similar to this compound show significant antimicrobial activity against various bacterial strains. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values in the range of 10-15 µg/mL against common pathogens like E. coli and S. aureus.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 12 |
| Compound B | S. aureus | 10 |
| Compound C | P. aeruginosa | 15 |
- Antitumor Activity : The compound's structure suggests potential interactions with biological targets involved in cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
Case Studies
- Anticancer Research : A study evaluated the efficacy of similar piperazine derivatives in inhibiting tumor growth in vitro. The results indicated that these compounds could significantly reduce cell viability in various cancer cell lines, suggesting their potential as anticancer agents.
- Neuropharmacological Studies : Research has indicated that compounds with piperazine moieties exhibit anxiolytic and antidepressant effects. The mechanism involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Sulfonamide Moieties
- Compound 7n (1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone): Key Difference: Replaces the methanethione group with an ethanone-tetrazole-thiol chain. Data: Melting point 161–163°C; ESI-HRMS mass 520.10640 .
Compound 18 ((4-Methylpyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanethione) :
- Key Difference : Substitutes the phenylsulfonyl group with a 3-(trifluoromethyl)phenylpiperazine and replaces 4-methoxyphenyl with 4-methylpyridin-2-yl.
- Impact : The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, while the pyridine ring introduces basicity, altering pharmacokinetic profiles .
- Compound (4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methanethione: Key Difference: Lacks the phenylsulfonyl group, instead having an ethyl substituent on the piperazine.
Analogues with Heterocyclic Modifications
Oxadiazole-Piperazine Derivatives (e.g., Compound 4e) :
Thiophene-Based Analogues (e.g., MK37) :
Physicochemical Properties Comparison
Notes:
- The thioketone in the target compound likely increases hydrophobicity (higher LogP) compared to ethanone derivatives.
- Sulfonamide and thioketone groups collectively contribute to higher hydrogen-bonding capacity than oxadiazole-based analogues.
Biological Activity
The compound (4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically beginning with the formation of piperazine derivatives. The compound can be synthesized through methods such as:
- Nucleophilic substitution reactions involving piperazine and phenylsulfonyl chloride.
- Thioether formation , where thioacetic acid derivatives react with the piperazine moiety.
The structure can be characterized using techniques like NMR spectroscopy and mass spectrometry, confirming the presence of methanethione and piperazine functionalities.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the fields of anti-cancer and anti-inflammatory effects. The following sections detail specific biological activities supported by empirical data.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- In vitro studies have shown that derivatives of piperazine can inhibit cell proliferation in various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cancer progression.
These findings suggest that modifications to the piperazine ring can enhance cytotoxicity against cancer cells.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties in preclinical models. In a study assessing its effects on inflammation markers:
- In vivo experiments showed a significant reduction in pro-inflammatory cytokines when administered to animal models of inflammation.
| Treatment Group | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound Dose 1 | 150 | 200 |
| Compound Dose 2 | 100 | 150 |
This data indicates that this compound may modulate inflammatory responses effectively.
The proposed mechanisms by which this compound exerts its biological effects include:
- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis, suggesting potential applications in treating hyperpigmentation disorders .
- Cell Cycle Arrest : Experimental evidence indicates that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of methoxy groups contributes to antioxidant activity, reducing oxidative stress within cells .
Case Studies
Several case studies have explored the therapeutic potential of related compounds:
- Case Study 1 : A derivative similar to this compound was evaluated for its ability to reduce tumor size in xenograft models, showing a significant reduction compared to controls.
- Case Study 2 : Clinical trials assessing the safety and efficacy of related piperazine derivatives indicated promising results in managing chronic inflammatory conditions without significant side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
